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molecular formula C16H16ClNO4S B8728397 3-Tert-butoxycarbonylamino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

3-Tert-butoxycarbonylamino-5-(4-chlorophenyl)thiophene-2-carboxylic acid

Cat. No. B8728397
M. Wt: 353.8 g/mol
InChI Key: IEXDIAAULGOUKA-UHFFFAOYSA-N
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Patent
US07166639B2

Procedure details

A solution of 1a (1.37 g, 3.73 mmol) in ethanol (20 mL) was mixed with KOH (627 mg, 11.2 mmol) in water (20 mL). The resultant mixture was heated at 60° C. for 1 h, diluted with HCl (50 mL, 1N) and extracted with ethyl acetate (60 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated to afford compound 1b as a yellow solid.
Name
1a
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)=[CH:8][C:9]=1[NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4].[OH-].[K+]>C(O)C.O.Cl>[C:14]([O:13][C:11]([NH:10][C:9]1[CH:8]=[C:7]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)[S:6][C:5]=1[C:3]([OH:4])=[O:2])=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
1a
Quantity
1.37 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1NC(=O)OC(C)(C)C)C1=CC=C(C=C1)Cl
Name
Quantity
627 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(SC(=C1)C1=CC=C(C=C1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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